
2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry, as it can improve the biological activity and metabolic stability of drugs . This group is found in many FDA-approved drugs and is known for its ability to enhance pharmacokinetic properties. The compound’s structure could be utilized in the development of new drugs with improved efficacy and safety profiles.
Anticancer Agents
Piperidine derivatives, such as the one , have been identified as potential anticancer agents . The presence of the piperidine nucleus is associated with a wide range of biological activities, and modifications to this core structure can lead to compounds with targeted anticancer properties.
Antimicrobial Activity
Compounds with a piperidine structure have shown promise as antimicrobial agents. The specific compound we are discussing could be synthesized into derivatives that target bacterial enzymes or pathways, contributing to the development of new antibiotics .
Enzyme Inhibition
The piperidine moiety is a common feature in molecules designed to inhibit enzymes. For example, derivatives of this compound could be designed to inhibit kinases, which are enzymes involved in signaling pathways that are often dysregulated in diseases .
Analgesic and Anti-Inflammatory Applications
The analgesic and anti-inflammatory properties of piperidine derivatives make them valuable in pain management and inflammatory disease treatment. The compound’s structure could be optimized to enhance these properties for therapeutic use .
Neuroprotective Effects
Piperidine derivatives have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound may serve as a lead structure for developing drugs that protect neuronal cells from damage or degeneration .
Propriétés
IUPAC Name |
2-amino-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-6(13)7(15)14-4-2-8(16,3-5-14)9(10,11)12/h6,16H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPWAXQGCYKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




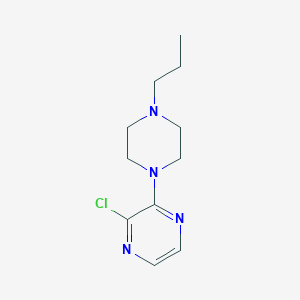


amine](/img/structure/B1491391.png)
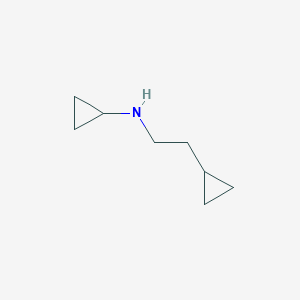
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1491395.png)
![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491396.png)
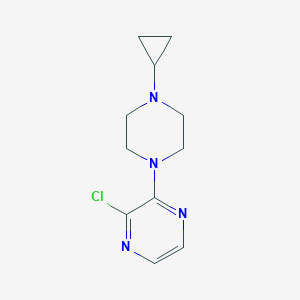
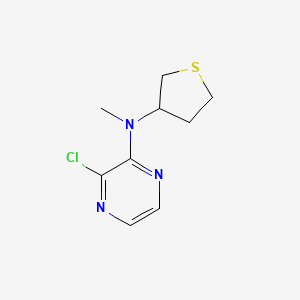
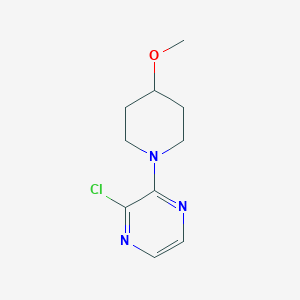
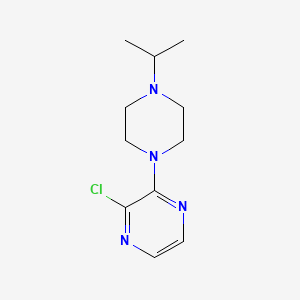
![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)